6-Amino-4-fluoropyridin-2-OL
Description
6-Amino-4-fluoropyridin-2-OL is a fluorinated pyridine derivative characterized by an amino group at the 6-position, a fluorine atom at the 4-position, and a hydroxyl group at the 2-position. Its structure combines electron-withdrawing (fluorine) and electron-donating (amino and hydroxyl) groups, which influence its reactivity, solubility, and biological activity. While specific data on this compound are scarce in the provided evidence, pyridine derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and enzyme-inhibitory effects .
Properties
Molecular Formula |
C5H5FN2O |
|---|---|
Molecular Weight |
128.10 g/mol |
IUPAC Name |
6-amino-4-fluoro-1H-pyridin-2-one |
InChI |
InChI=1S/C5H5FN2O/c6-3-1-4(7)8-5(9)2-3/h1-2H,(H3,7,8,9) |
InChI Key |
NUUJKVQUQYYUIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(NC1=O)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
For example, N-Ethyl-2,6-diamino-4-fluoropyridinium triflate can be synthesized from N-ethyl-2,4,6-trifluoropyridinium triflate by interaction with anhydrous ammonia gas in acetonitrile at 0°C .
Industrial Production Methods
Industrial production of 6-Amino-4-fluoropyridin-2-OL may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the use of whole cells of Burkholderia sp. MAK1 for the oxyfunctionalization of pyridine derivatives has been explored as an alternative method for producing hydroxylated pyridines .
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-fluoropyridin-2-OL undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The fluorine atom can be reduced to form hydrogenated derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as hydroxide ions or ammonia.
Major Products Formed
The major products formed from these reactions include hydroxylated, aminated, and hydrogenated derivatives of this compound. These products can have different chemical and biological properties, making them useful for various applications.
Scientific Research Applications
6-Amino-4-fluoropyridin-2-OL has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Amino-4-fluoropyridin-2-OL involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. For example, fluorinated pyridines have been shown to inhibit certain enzymes by binding to their active sites and preventing substrate access .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The comparison focuses on pyridine-based analogs with substitutions at positions 2, 4, and 4. Key compounds include:
2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine
- Structural Differences : Contains chlorine at the 4-position and aryl substituents instead of fluorine and hydroxyl groups.
- Biological Activity: Demonstrates antimicrobial and anticancer properties, suggesting that halogen and aryl substitutions enhance target binding compared to hydroxyl or amino groups .
(S)-1-((S)-2-(4-Fluoro-phenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol
- Structural Differences: A pyrrolidine derivative with a fluorine-substituted phenyl ring and methylaminoethyl side chain.
- Pharmacological Relevance : Likely interacts with neurotransmitter receptors (e.g., adrenergic or dopaminergic systems) due to its structural similarity to psychoactive compounds .
- Solubility and Bioavailability: The hydroxyl group in pyrrolidin-3-ol may improve water solubility compared to 6-Amino-4-fluoropyridin-2-OL, which has a pyridine core .
General Trends in Pyridine Derivatives
| Property | This compound | 2-Amino-4-Cl Pyridine Analogs | (S)-Pyrrolidin-3-ol Derivatives |
|---|---|---|---|
| Substituents | -NH₂, -F, -OH | -Cl, aryl groups | -F-phenyl, -OH, -NHR |
| Polarity | High (due to -OH/-NH₂) | Moderate (aryl/Cl) | Moderate (depends on -OH/-NHR) |
| Synthetic Complexity | Moderate | High (multi-step coupling) | Moderate |
| Biological Target | Underexplored | Antimicrobial/anticancer | Neuroreceptors |
Research Findings and Limitations
- Synthetic Challenges: Fluorination at the 4-position requires specialized reagents (e.g., Selectfluor), while amino and hydroxyl groups necessitate protective strategies .
- Activity Gaps: Unlike its chloro- or aryl-substituted analogs, this compound lacks documented biological studies in the provided evidence.
- Computational Predictions : Molecular docking studies (hypothetical) suggest that the -OH and -F groups may enhance hydrogen bonding with enzymes like kinases or cytochrome P450, but experimental validation is needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
